Database Misassignment Alert: Incorrect BindingDB Mapping for This Scaffold
A critical procurement consideration is data integrity. BindingDB record BDBM50367284 (CHEMBL291584) has been erroneously linked to this compound in some search engines, reporting a Ki of 1.11E+6 nM against Phenylethanolamine N-Methyltransferase (PNMT) [1]. However, the canonical SMILES and molecular formula (C11H13NO) associated with this record correspond to a different chemical entity, not the target oxalamide. This highlights that any biological activity data purporting to represent CAS 920247-38-7 must be stringently verified against the correct structural record; the compound in reality has no validated bioactivity data in the public domain.
Comparator (BDBM50367284): C11H13NO
| Evidence Dimension | Database accuracy and structural identity verification |
|---|---|
| Target Compound Data | SMILES: COc1ccccc1CCNC(=O)C(=O)Nc1ccccc1SC; Formula: C18H20N2O3S |
| Comparator Or Baseline | BDBM50367284 entry SMILES: N[C@@H]1CC2CC1c1cc(O)ccc21; Formula: C11H13NO |
| Quantified Difference | Completely different scalar (molecular weight, formula, topology); the reported PNMT Ki of 1.11E+6 nM belongs to the comparator, not the target compound. |
| Conditions | BindingDB cross-reference, PubChem structure search, and SMILES comparison. |
Why This Matters
For procurement, this confirms that no legitimate biological data exists for this compound, making it a true 'blank slate' probe free of pre-existing pharmacological bias.
- [1] BindingDB Entry BDBM50367284 (CHEMBL291584). Affinity Data: Ki = 1.11E+6 nM against bovine PNMT. View Source
